

Spectroscopic Profile of Cyanoacetylurea: A Technical Guide

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Compound of Interest

Compound Name: Cyanoacetylurea

Cat. No.: B075420

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This technical guide provides a comprehensive overview of the spectroscopic data for **cyanoacetylurea** (CAS No. 1448-98-2), a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics.

Molecular and Physical Properties

Cyanoacetylurea, with the molecular formula C₄H₅N₃O₂, has a molecular weight of 127.10 g/mol.^[3] It typically appears as a yellow solid and is soluble in dimethyl sulfoxide (DMSO).^[1] The compound has a melting point of 215°C (with decomposition).^[1]

Table 1: Physical and Chemical Properties of **Cyanoacetylurea**

Property	Value	Reference
CAS Number	1448-98-2	[3]
Molecular Formula	C ₄ H ₅ N ₃ O ₂	[3]
Molecular Weight	127.1014 g/mol	[3]
Melting Point	215°C (dec.)	[1]
Appearance	Yellow Solid	[1]
Solubility	DMSO	[1]

Spectroscopic Data

The following sections present the key spectroscopic data for **cyanoacetylurea**, organized for clarity and ease of comparison.

Infrared (IR) Spectroscopy

The infrared spectrum of **cyanoacetylurea** provides valuable information about its functional groups. The data presented below was obtained from a solid-state (split mull) sample.[\[3\]](#)

Table 2: Infrared (IR) Absorption Data for **Cyanoacetylurea**

Wavenumber (cm ⁻¹)	Assignment	Functional Group
~3400-3200	N-H Stretch	Amide/Urea
~2260	C≡N Stretch	Nitrile
~1710	C=O Stretch	Urea Carbonyl
~1680	C=O Stretch	Acetyl Carbonyl
~1600	N-H Bend	Amide/Urea

Note: The exact peak positions can vary slightly based on the sample preparation and the physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data were recorded in DMSO-d₆.

The ¹H NMR spectrum of **cyanoacetylurea** shows three distinct signals corresponding to the different types of protons in the molecule.

Table 3: ¹H NMR Chemical Shift Data for **Cyanoacetylurea** (400 MHz, DMSO-d₆)[\[4\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.40	Singlet	1H	-NH- (amide)
7.36	Singlet (broad)	2H	-NH ₂ (urea)
3.91	Singlet	2H	-CH ₂ -

The ¹³C NMR spectrum provides insight into the carbon environments within **cyanoacetylurea**.

Table 4: ¹³C NMR Chemical Shift Data for **Cyanoacetylurea**

Chemical Shift (δ) ppm	Assignment
163.8	C=O (Acetyl)
154.2	C=O (Urea)
116.1	C≡N
26.5	CH ₂

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **cyanoacetylurea** results in fragmentation, providing a characteristic pattern of mass-to-charge ratios (m/z).

Table 5: Mass Spectrometry Data (EI) for **Cyanoacetylurea**[\[4\]](#)

m/z	Relative Intensity (%)	Assignment
127	3.8	[M] ⁺ (Molecular Ion)
84	20.8	[M - HNCO] ⁺
68	7.7	[M - CONH ₂ - NH] ⁺
44	100.0	[CONH ₂] ⁺
41	33.0	[CH ₂ CN] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: A small amount of **cyanoacetylurea** (1-2 mg) is finely ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- Pellet Formation: The homogenous mixture is then transferred to a pellet press and subjected to high pressure (8-10 tons) to form a thin, transparent pellet.
- Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of **cyanoacetylurea** is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer.

- For ^1H NMR, the spectrum is acquired at a frequency of 400 MHz. The chemical shifts are referenced to the residual solvent peak of DMSO-d₅ at 2.50 ppm.
- For ^{13}C NMR, the spectrum is acquired with proton decoupling. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

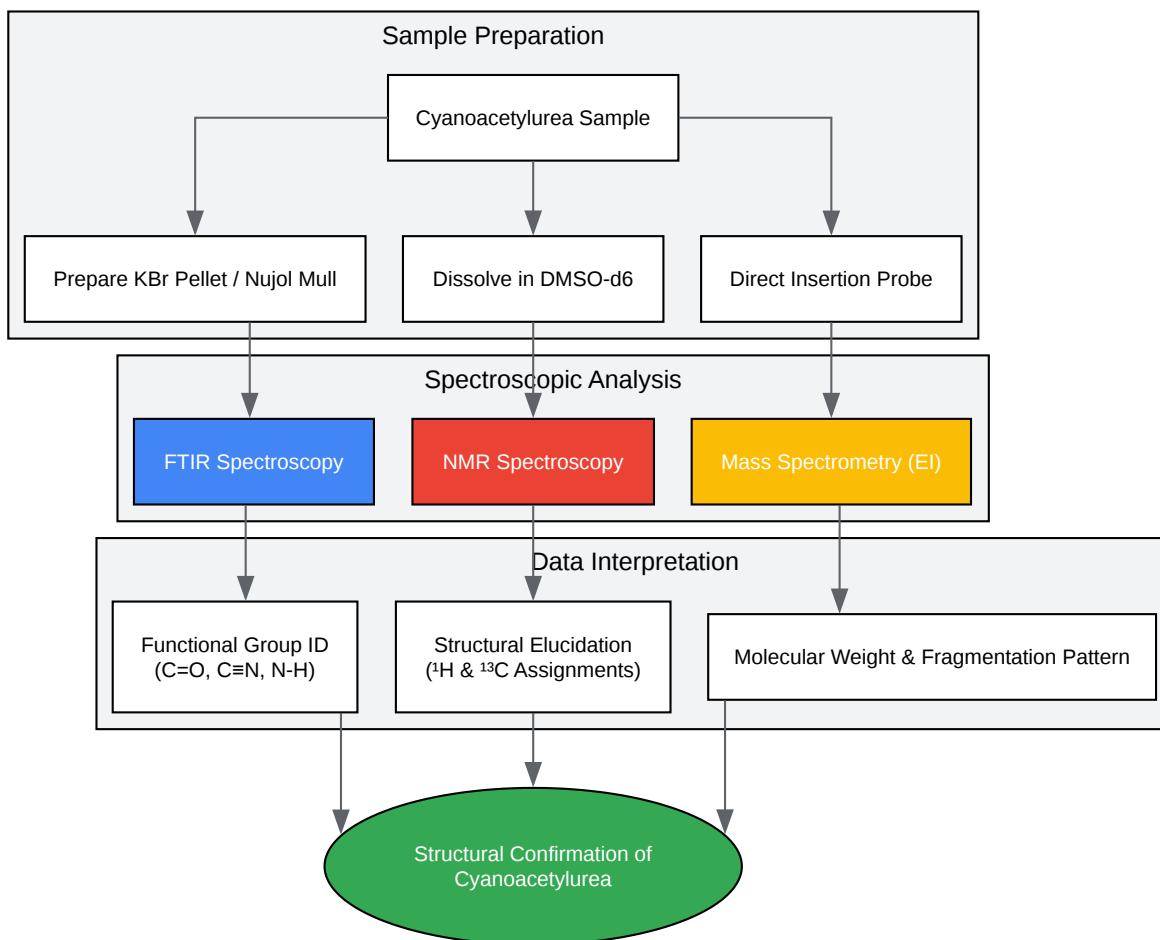
Mass Spectrometry (MS) Protocol (Electron Ionization)

- Sample Introduction: A small amount of the solid **cyanoacetylurea** sample is introduced into the mass spectrometer via a direct insertion probe.
- Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **cyanoacetylurea**.

Spectroscopic Analysis Workflow for Cyanoacetylurea

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Caption: Workflow for the spectroscopic analysis of **Cyanoacetylurea**.

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